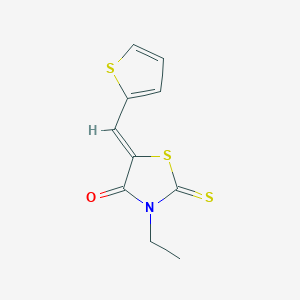![molecular formula C14H19BrN2O2S B4842879 4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide](/img/structure/B4842879.png)
4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide
Descripción general
Descripción
4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide, also known as BECT, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. BECT belongs to the class of thiophene carboxamide derivatives, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide acts as a sigma-1 receptor modulator, which leads to the modulation of various cellular processes. The sigma-1 receptor is involved in the regulation of calcium signaling, which is crucial for neuronal function. 4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide has been shown to enhance calcium signaling in neurons, which may have potential therapeutic applications in the treatment of various neurological disorders.
Biochemical and Physiological Effects
4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide enhances the release of acetylcholine, a neurotransmitter that is involved in various cognitive processes. 4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide has also been shown to have anti-inflammatory properties, which may have potential therapeutic applications in the treatment of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide is its high affinity for the sigma-1 receptor, which makes it a valuable tool for studying the role of this protein in various cellular processes. However, one of the limitations of 4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide is its limited solubility in aqueous solutions, which may limit its use in certain experimental setups.
Direcciones Futuras
There are several future directions for the research on 4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide. One potential direction is the development of 4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide analogs with improved pharmacological properties. Another potential direction is the investigation of the therapeutic potential of 4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide in the treatment of various neurological and inflammatory disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide and its effects on various cellular processes.
Conclusion
In conclusion, 4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide is a novel compound with potential applications in various fields of research. Its high affinity for the sigma-1 receptor makes it a valuable tool for studying the role of this protein in various cellular processes. Further research is needed to fully understand the pharmacological properties of 4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide has been extensively studied for its potential applications in various fields of research. One of the most promising applications of 4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide is in the field of neuroscience. 4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in various cellular processes, including neuronal signaling. 4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide has been shown to modulate the activity of the sigma-1 receptor, which may have potential therapeutic applications in the treatment of various neurological disorders.
Propiedades
IUPAC Name |
4-bromo-5-ethyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2S/c1-2-11-10(15)9-12(20-11)14(19)16-6-4-8-17-7-3-5-13(17)18/h9H,2-8H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUVCMNLMSKHPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)NCCCN2CCCC2=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-ethyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-dimethylphenyl)-2-[(3-methylbutanoyl)amino]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4842810.png)
![1-(2,4-dimethylphenyl)-5-[(2-isopropyl-5-methylphenoxy)methyl]-1H-tetrazole](/img/structure/B4842823.png)
![N-{4-chloro-3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}benzenesulfonamide](/img/structure/B4842827.png)
![4-bromobenzyl N-[(2-methylphenoxy)acetyl]glycinate](/img/structure/B4842829.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B4842835.png)
![6-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4842847.png)
![2-(butylamino)-7-[4-(dimethylamino)phenyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4842853.png)
![N-(4-fluorophenyl)-N'-[3-(1H-pyrazol-1-yl)propyl]urea](/img/structure/B4842856.png)

![ethyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B4842867.png)
![ethyl 2-[({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4842874.png)
![5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4842893.png)
![N-(3-methoxypropyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4842901.png)
